molecular formula C9H8ClFO4 B13887496 2-Chloro-6-fluoro-3-(methoxymethoxy)benzoic acid

2-Chloro-6-fluoro-3-(methoxymethoxy)benzoic acid

Cat. No.: B13887496
M. Wt: 234.61 g/mol
InChI Key: HNRKKEDXAYYINH-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-(methoxymethoxy)benzoic acid is an organic compound with the molecular formula C9H8ClFO4 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methoxymethoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-3-(methoxymethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms onto the benzene ring.

    Methoxymethylation: Introduction of the methoxymethoxy group through a reaction with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Carboxylation: Introduction of the carboxyl group through a carboxylation reaction using carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-3-(methoxymethoxy)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Esterification and Amidation: The carboxyl group can react with alcohols or amines to form esters or amides, respectively.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution Products: Compounds with different substituents replacing the chloro or fluoro groups.

    Oxidation Products: Quinones or carboxylic acids with additional oxygen functionalities.

    Reduction Products: Hydroquinones or alcohols derived from the reduction of the carboxyl group.

Scientific Research Applications

2-Chloro-6-fluoro-3-(methoxymethoxy)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-(methoxymethoxy)benzoic acid depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-fluoro-6-(methoxymethoxy)benzoic acid: Similar structure with the chloro and fluoro substituents in different positions.

    2-Fluoro-6-methoxybenzoic acid: Lacks the chloro substituent and has a methoxy group instead of methoxymethoxy.

    3-Fluoro-4-methoxyphenylboronic acid: Contains a boronic acid group instead of a carboxyl group.

Uniqueness

2-Chloro-6-fluoro-3-(methoxymethoxy)benzoic acid is unique due to the specific combination of chloro, fluoro, and methoxymethoxy substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H8ClFO4

Molecular Weight

234.61 g/mol

IUPAC Name

2-chloro-6-fluoro-3-(methoxymethoxy)benzoic acid

InChI

InChI=1S/C9H8ClFO4/c1-14-4-15-6-3-2-5(11)7(8(6)10)9(12)13/h2-3H,4H2,1H3,(H,12,13)

InChI Key

HNRKKEDXAYYINH-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=C(C=C1)F)C(=O)O)Cl

Origin of Product

United States

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